GSK778 hydrochloride

Epigenetics Bromodomain inhibition TR-FRET assay

GSK778 hydrochloride is a selective BET BD1 inhibitor (IC50: 41-143 nM), paired with GSK046 to dissect domain-specific biology. It phenocopies pan-BET anti-tumor effects in AML models, providing a targeted tool for oncology and immunology research. For R&D only.

Molecular Formula C30H34ClN5O3
Molecular Weight 548.1 g/mol
Cat. No. B12366729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK778 hydrochloride
Molecular FormulaC30H34ClN5O3
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)COC)C(C)C5=CC=CC=C5)OCC6CCNC6.Cl
InChIInChI=1S/C30H33N5O3.ClH/c1-18-29(20(3)38-34-18)24-12-25-23(13-27(24)37-16-21-10-11-31-14-21)30-26(15-32-25)33-28(17-36-4)35(30)19(2)22-8-6-5-7-9-22;/h5-9,12-13,15,19,21,31H,10-11,14,16-17H2,1-4H3;1H/t19-,21+;/m1./s1
InChIKeyQDTGJCBOHUHPED-DGXMUYMBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK778 Hydrochloride: Procurement Considerations for a BD1-Selective BET Bromodomain Chemical Probe


GSK778 hydrochloride (also known as iBET-BD1 hydrochloride) is a small-molecule chemical probe developed by GSK that selectively inhibits the first bromodomain (BD1) of BET family proteins (BRD2, BRD3, BRD4, BRDT) [1]. The compound is classified as an epigenetic reader domain inhibitor and serves as a paired tool compound alongside the BD2-selective probe GSK046 (iBET-BD2) from the same chemical series, enabling direct functional dissection of BD1 versus BD2 biology [2]. GSK778 is available as both the free base (CAS 2451862-42-1) and the hydrochloride salt form (CAS 2863657-79-6) from multiple commercial vendors, with the hydrochloride salt offering improved aqueous solubility for in vitro and in vivo applications .

Why Pan-BET Inhibitors or BD2-Selective Probes Cannot Substitute for GSK778 Hydrochloride


Generic substitution among BET-targeting compounds fails because pan-BET inhibitors (e.g., JQ1, OTX015, I-BET762) non-selectively engage both BD1 and BD2 across all BET proteins, confounding interpretation of which bromodomain drives the observed phenotype [1]. BD2-selective probes such as GSK046 (iBET-BD2) produce distinct, non-redundant biological outcomes from BD1 inhibition: steady-state gene expression primarily requires BD1, whereas rapid transcriptional induction following inflammatory stimuli requires both domains [2]. Furthermore, GSK778 phenocopies pan-BET inhibitor effects in cancer models despite its BD1 selectivity, while GSK046 does not, indicating that BD1 blockade is sufficient for anti-tumor activity in specific contexts [3]. Direct head-to-head in vivo comparison demonstrates that GSK778 offers a superior survival advantage over iBET-BD2 in the aggressive MLL-AF9 AML model, confirming that these in-class compounds are not functionally interchangeable .

Quantitative Differentiation Evidence for GSK778 Hydrochloride: Head-to-Head Comparisons and Selectivity Metrics


BD1 Potency Profile Across All Four BET Family Members: Sub-150 nM IC50 for BRD2/3/4/T BD1

GSK778 demonstrates potent inhibition across all four BET family BD1 domains, with IC50 values of 75 nM (BRD2 BD1), 41 nM (BRD3 BD1), 41 nM (BRD4 BD1), and 143 nM (BRDT BD1) as measured by TR-FRET assay . In BROMOScan (DiscoverX) binding assays, GSK778 exhibits a Kd of 13 nM for BRD2 BD1 [1]. This potency profile is consistent across multiple commercial sources and independent validations . In contrast, the BD2-selective paired probe GSK046 (iBET-BD2) shows minimal activity against BD1 domains (IC50 > 4000 nM across all BET family BD1 domains), establishing a clear functional segregation between the two tool compounds [2].

Epigenetics Bromodomain inhibition TR-FRET assay

Intra-Molecular BD1 versus BD2 Selectivity: Quantified Domain Preference Across All Four BET Proteins

GSK778 exhibits pronounced intra-molecular selectivity for BD1 over BD2 within each BET protein. IC50 values against BD2 domains are: BRD2 BD2 = 3950 nM (53-fold selectivity), BRD3 BD2 = 1210 nM (30-fold selectivity), BRD4 BD2 = 5843 nM (143-fold selectivity), and BRDT BD2 = 17451 nM (122-fold selectivity) . The weighted average BD1/BD2 selectivity across all four BET proteins is approximately 75-fold, as validated by TR-FRET assays . This domain-level discrimination is critical because BRD2/3/4/T each contain tandem BD1 and BD2 bromodomains that can be co-occupied by pan-BET ligands, producing complex pharmacodynamic responses [1].

Bromodomain selectivity Off-target profiling Epigenetic reader domain

In Vivo Efficacy Differentiation: Superior Survival Advantage Over iBET-BD2 in MLL-AF9 AML Model

In a direct head-to-head in vivo comparison using the aggressive MLL-AF9 acute myeloid leukemia (AML) mouse model, GSK778 administered at 15 mg/kg BID via intraperitoneal injection for 30 days offers a superior survival advantage relative to iBET-BD2 (GSK046) . This finding demonstrates that BD1-selective inhibition produces greater therapeutic benefit than BD2-selective inhibition in this MLL-fusion-driven leukemia context, despite both compounds being potent, selective probes from the same chemical series [1]. Additionally, in a 14-day subcutaneous dosing study, GSK778 reduced anti-KLH IgM production and was well tolerated, confirming in vivo functional activity with acceptable tolerability .

Acute myeloid leukemia In vivo efficacy Survival analysis

Pharmacokinetic Characterization: Quantitative PK Parameters Enabling Dose-Response Study Design

GSK778 exhibits characterized pharmacokinetic properties in mice following oral administration at 10 mg/kg: Cmax = 85 ng/mL, Tmax = 1.48 h, and AUC∞ = 132 ng·h/mL . These parameters translate to an estimated oral bioavailability of approximately 4.6% relative to intraperitoneal administration (based on AUC comparison with 15 mg/kg i.p. dosing) . While absolute bioavailability is modest, the defined PK profile enables researchers to design dosing regimens that achieve target plasma concentrations within the compound's active range (IC50 values of 41-143 nM for BD1 domains correspond to ~21-73 ng/mL free concentration assuming negligible protein binding) . In contrast, many pan-BET clinical candidates (e.g., OTX015, RO6870810) exhibit substantially different PK profiles with longer half-lives and higher oral bioavailability, making direct substitution inappropriate for studies requiring acute, controllable BD1 engagement [1].

Pharmacokinetics In vivo dosing ADME

Cellular Antiproliferative Activity and Phenotypic Comparison: BD1 Inhibition Recapitulates Pan-BET Effects

GSK778 phenocopies the antiproliferative effects of pan-BET inhibitors across a panel of human cancer cell lines despite its strict BD1 selectivity . In a 5-day viability assay across six cancer cell lines (MDA-453, MOLM-13, K562, MV4-11, THP-1, MDA-MB-231), GSK778 inhibited growth in a concentration-dependent manner over the 0.001-10 μM range . At 1000 nM for 72 hours, GSK778 inhibited proliferation and induced cell cycle arrest and apoptosis in MV4-11, MOLM13, MDA-MB-231, and MB453 cells . In a 12-day clonogenic assay, 1000 nM GSK778 reduced the clonogenic capacity of primary human AML cells [1]. Importantly, this phenotypic recapitulation of pan-BET inhibitor activity is not observed with the BD2-selective probe GSK046, establishing BD1 as the dominant effector domain for BET-driven cancer cell proliferation [2].

Cancer cell viability Apoptosis induction Phenotypic screening

Chemical Probe Quality Validation: SERP Assessment and Orthogonal Probe Availability

GSK778 is rated as a high-quality chemical probe for BD1 domains of BET proteins by the Chemical Probes Portal's SERP (Scientific Expert Review Panel) assessment [1]. The probe can be paired with the BD2-selective probe GSK046 (from the same chemical series) to enable direct BD1 versus BD2 functional comparisons [2]. Additionally, GSK778 can be paired with GSK789, a structurally orthogonal BD1-selective probe, providing researchers with the ability to confirm that observed phenotypes are due to on-target BD1 engagement rather than compound-specific off-target effects [3]. Off-target selectivity screening across 50 targets revealed closest hits at CHRNA1 (pIC50 = 6) and CYP3A4 (pIC50 = 6), while GPCR screening identified DRD3 (Ki = 486 nM) and DRD4 (Ki = 857 nM) as the most sensitive non-BET targets [4]. This validated probe status and orthogonal probe availability distinguish GSK778 from less rigorously characterized BET inhibitors lacking independent expert validation [5].

Chemical probe validation Target engagement Experimental reproducibility

GSK778 Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Functional Dissection of BD1 versus BD2 Biology Using Paired Chemical Probes

Researchers can deploy GSK778 hydrochloride alongside GSK046 (iBET-BD2) to systematically dissect the differential contributions of BET bromodomains to transcriptional regulation. GSK778's ~75-fold BD1 selectivity (IC50 BD1: 41-143 nM; BD2: 1210-17451 nM) combined with GSK046's reciprocal BD2 selectivity enables orthogonal experimental designs where phenotypes observed with one probe but not the other can be confidently attributed to domain-specific functions [1]. This paired-probe approach has been validated in studies demonstrating that steady-state gene expression primarily requires BD1, whereas rapid transcriptional induction following inflammatory stimuli requires both domains [2].

Acute Myeloid Leukemia Preclinical Research Requiring BD1-Specific BET Inhibition

For investigators studying MLL-rearranged AML or related hematologic malignancies, GSK778 hydrochloride provides the relevant tool compound based on demonstrated in vivo superiority over the BD2-selective analog in the MLL-AF9 AML model . The compound phenocopies pan-BET inhibitor antiproliferative effects across multiple cancer cell lines (MOLM-13, MV4-11, THP-1) while maintaining strict BD1 selectivity [1], enabling researchers to attribute anti-leukemic activity specifically to BD1 engagement. GSK778 at 1000 nM reduces clonogenic capacity of primary human AML cells and induces apoptosis in MV4-11 and MOLM13 cells, providing cellular assay validation for AML-focused studies [2].

Immuno-Inflammation Studies Targeting BET-Dependent Cytokine Production

GSK778 hydrochloride inhibits the proliferative activity of human primary CD4+ T cells and suppresses production of effector cytokines including IFNγ, IL-17A, and IL-22 in a concentration-dependent manner (0.01-10 μM) . In vivo, GSK778 (15 mg/kg BID s.c. × 14 days) reduces anti-KLH IgM production while maintaining good tolerability [1]. A recent study in hepatic ischemia-reperfusion injury demonstrated that BD1-selective BET blockade with GSK778, particularly when combined with STING inhibition, suppressed inflammatory transcription, inflammasome activation, and neutrophil infiltration [2]. These data support the use of GSK778 for immunology research where selective BD1 inhibition is required to modulate BET-dependent inflammatory gene expression programs.

Synthetic Genome Reader/Regulator (SynGR) Development and Epigenetic Engineering

GSK778 serves as a critical component in next-generation synthetic genome readers/regulators (SynGRs), where BD1-selective recruitment of BET proteins enables precise transcriptional control . Research has demonstrated that an untethered BD1-selective ligand (GSK778) substantively enhances the activity of active SynGRs, whereas BD2-selective recruitment produces distinct functional outcomes [1]. Structure-guided redesign of chemical linkers bridging DNA-binding molecules to the GSK778 ligand has successfully converted inactive BD1-targeting SynGRs into functional gene regulators, identifying an optimal positioning zone for BET protein recruitment [2]. This application leverages GSK778's well-characterized binding mode to BRD4-BD1 (as determined by X-ray crystallography, PDB: 6SWN) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK778 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.